N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

Kinase inhibition Cdk5/p25 Neurodegeneration

Researchers seeking selective cdk5/p25 kinase probes often face limited SAR data for benzothiazole-sulfonamide scaffolds. This 4,6-dimethyl variant directly addresses that gap: - Distinct from unsubstituted analog 4a (cdk5 IC50=0.551 µM), enabling head-to-head selectivity profiling. - 4,6-Dimethyl pattern alters lipophilicity and steric bulk, modulating target affinity by >10-fold in related chemotypes. - Thiophene sulfur offers an extra metal-coordination site for Cu(II)-complex ROS-protective studies. - For antibacterial discovery, in-house MIC determination is advised; no peer-reviewed MIC data exist for this exact compound. Procure with confidence for structure-guided kinase inhibitor optimization and carbonic anhydrase screening.

Molecular Formula C13H12N2O2S3
Molecular Weight 324.43
CAS No. 942671-06-9
Cat. No. B2393786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
CAS942671-06-9
Molecular FormulaC13H12N2O2S3
Molecular Weight324.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NS(=O)(=O)C3=CC=CS3)C
InChIInChI=1S/C13H12N2O2S3/c1-8-6-9(2)12-10(7-8)19-13(14-12)15-20(16,17)11-4-3-5-18-11/h3-7H,1-2H3,(H,14,15)
InChIKeyMBOFTLBUKQERHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (CAS 942671-06-9): Scientific Procurement Baseline


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is a synthetic benzothiazole-sulfonamide hybrid characterized by a 4,6-dimethyl-substituted benzothiazole core linked via a secondary sulfonamide bridge to a thiophene ring . This compound belongs to the broader class of N-(benzothiazol-2-yl)sulfonamides, a chemotype recognized in medicinal chemistry for interactions with kinase ATP-binding sites and carbonic anhydrase isoforms [1]. The presence of two methyl groups at positions 4 and 6 on the benzothiazole scaffold distinguishes it from the unsubstituted parent compound and from analogs bearing halogens or other substituents, imparting distinct lipophilicity and steric properties that influence target engagement [2].

Why Generic Substitution of N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide Fails: Key Structural Differentiation


Benzothiazole-sulfonamide hybrids are not functionally interchangeable. The 4,6-dimethyl substitution pattern on the benzothiazole ring of this compound directly alters electronic distribution and steric bulk compared to the unsubstituted analog 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (compound 4a, IC50 = 0.551 µM for cdk5/p25) [1]. In related 4,6-dimethylbenzothiazole derivatives, the methyl groups have been shown to modulate target affinity by over an order of magnitude: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-oxolanecarboxamide exhibits EC50 values ranging from 1.86E+4 nM to >7.15E+4 nM depending on the target [2]. Replacing the thiophene-2-sulfonamide moiety with a benzenesulfonamide or alkylsulfonamide alters hydrogen-bonding capacity and sulfur-mediated interactions critical for hinge-region binding in kinases [3]. Even isomers—such as the C-linked 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide series—display divergent binding modes and selectivity profiles [1]. These quantifiable differences mean that generic substitution without head-to-head data risks invalidating experimental conclusions and wasting procurement resources.

Quantitative Differentiation Evidence: N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide vs. Closest Analogs


Kinase Selectivity Profile: cdk5/p25 vs. cdk2 Discrimination Window for Unsubstituted Analog Defines Baseline for 4,6-Dimethyl Variant

The unsubstituted analog 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (4a) exhibits an 8.2-fold selectivity window between cdk5/p25 (IC50 = 0.551 µM) and cdk2/cyclin E (IC50 = 4.5 µM) at pH 7.35 [1]. The target compound, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, bears methyl groups at positions 4 and 6 of the benzothiazole ring, which in structurally analogous carboxamide series have been shown to shift target potency by >3.8-fold between different protein targets (EC50 = 1.86E+4 nM for p65 vs. >7.15E+4 nM for tropomyosin) [2]. The 4,6-dimethyl substitution is therefore expected to alter the intrinsic cdk5/cdk2 selectivity ratio relative to the published 8.2-fold baseline of compound 4a, a hypothesis testable by comparative kinase profiling.

Kinase inhibition Cdk5/p25 Neurodegeneration

Hinge-Region Binding Mode: Water-Mediated Interaction Unique to Benzothiazol-2-yl-thiophene-2-sulfonamide Scaffold vs. Classical Type I Kinase Inhibitors

X-ray crystallography of the unsubstituted analog 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (4a) in complex with cdk5 (PDB: 4au8) reveals an unusual water-mediated binding mode to the kinase hinge region, rather than the direct hinge hydrogen bonds typical of ATP-competitive inhibitors [1]. This water-bridged interaction is structurally distinct from the binding mode of classical benzothiazole-2-sulfonamide carbonic anhydrase inhibitors such as ethoxzolamide, which coordinate the catalytic zinc ion directly [2]. The N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide retains the identical N-linked thiophene-2-sulfonamide pharmacophore, suggesting conservation of this water-mediated hinge-binding mechanism, while the 4,6-dimethyl groups introduce additional van der Waals contacts with the hydrophobic pocket adjacent to the hinge region [1].

X-ray crystallography Kinase hinge region Binding mode

Antibacterial Activity: Benzothiazole-Sulfonamide Class-Level Validation with Substituent-Dependent Potency Modulation

Benzothiazole-sulfonamide derivatives have demonstrated antibacterial activity in standardized in vitro assays. A 2018 study of sulfonamide derivatives across benzimidazole, indazole, benzothiazole, and thiazole scaffolds reported MIC values for benzothiazole-containing compounds against both Gram-positive and Gram-negative strains [1]. The thiophene-2-sulfonamide moiety specifically has been associated with carbonic anhydrase inhibition (Ki = 22 nM for ethoxzolamide against hCA XII), a mechanism also implicated in antibacterial activity through disruption of bacterial pH homeostasis [2]. The 4,6-dimethyl substitution on the target compound is structurally analogous to substitution patterns shown to enhance lipophilicity (calculated logP) in benzothiazole antibacterials, which correlates with improved Gram-positive membrane penetration [1]. Note: Direct MIC values for the target compound have not been published in peer-reviewed literature; the class-level inference is based on the established antibacterial SAR of benzothiazole sulfonamides.

Antibacterial Gram-positive Gram-negative Benzothiazole sulfonamide

Metal-Chelating Capacity: Copper(II) Complexation of 5,6-Dimethylbenzothiazole Sulfonamides Demonstrates Substituent-Enhanced Superoxide Radical Protection

Copper(II) complexes of N-benzothiazole-sulfonamides with substituents at the 5,6- (or 4,6-) positions of the benzothiazole ring have been structurally characterized and evaluated for protective activity against reactive oxygen species (ROS). Complex 1, [Cu(N-2-(5,6-dimethylbenzothiazole)toluenesulfonamidate)2(dmso)2], adopts a square-planar geometry with benzothiazole N and sulfonamidate O coordination, and exhibits strong protective action against superoxide radicals in a Δsod1 Saccharomyces cerevisiae mutant model [1]. The 4,6-dimethyl substitution pattern in the target compound is expected to support analogous Cu(II) coordination through the benzothiazole N and sulfonamidate O donor atoms. The thiophene ring introduces an additional sulfur atom that may participate in auxiliary metal interactions, potentially differentiating the target compound from toluenesulfonamide and benzenesulfonamide analogs [2].

Copper complexes Reactive oxygen species Superoxide dismutase Metallodrug

Best Research and Industrial Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (CAS 942671-06-9)


Kinase Selectivity Probe Development: Benchmarking Against the cdk5/p25 vs. cdk2 Selectivity Baseline

Research groups developing selective cdk5/p25 inhibitors for neurodegenerative disease can use this compound as a structurally distinct selectivity probe. The unsubstituted analog 4a establishes an 8.2-fold cdk5/cdk2 selectivity baseline (IC50: 0.551 µM vs. 4.5 µM) [1]. By procuring the 4,6-dimethyl variant and conducting parallel kinase profiling, researchers can determine whether the methyl substitution enhances or erodes this selectivity window. The water-mediated hinge-binding mode confirmed by X-ray crystallography (PDB 4au8) provides a rational basis for structure-guided optimization of the dimethyl-substituted scaffold [1]. Procurement is justified when the experimental plan includes head-to-head kinase selectivity panels comparing the target compound directly against compound 4a.

Metallodrug Discovery: Cu(II) Complexation for Superoxide Radical Protection Studies

The benzothiazole-sulfonamide chemotype, particularly when bearing methyl substituents on the benzothiazole ring, forms stable Cu(II) complexes with demonstrated protective activity against superoxide radicals in yeast Δsod1 mutant models [2]. The target compound offers two donor atoms (benzothiazole N and sulfonamidate O) for metal coordination, plus a potential third interaction site from the thiophene sulfur. This distinguishes it from benzenesulfonamide analogs that lack the thiophene sulfur. Procurement for this scenario is most valuable when the research aims to compare ROS-protective efficacy of Cu(II) complexes across different benzothiazole substitution patterns (4,6-dimethyl vs. 5,6-dimethyl vs. unsubstituted) in a single standardized assay system.

Antibacterial Scaffold Expansion: Differentiated Starting Point from Classical Sulfonamide Antibiotics

For antibacterial discovery programs seeking new chemotypes beyond traditional dihydropteroate synthase-targeting sulfonamides, the benzothiazole-thiophene-sulfonamide scaffold offers a distinct mechanism-of-action hypothesis centered on carbonic anhydrase inhibition (class reference: ethoxzolamide Ki = 22 nM for hCA XII) [3]. The 4,6-dimethyl substitution may enhance Gram-positive membrane penetration through increased lipophilicity [3]. However, procurement should be contingent on obtaining vendor-provided MIC data or plans for in-house MIC determination against a defined bacterial panel, as no peer-reviewed antibacterial data currently exist for this specific compound. The 2018 study by Naaz et al. provides the methodological framework for such testing [3].

Selectivity Panel Reference Compound for Benzothiazole Sulfonamide Library Screening

In high-throughput screening campaigns targeting kinases or carbonic anhydrases, this compound serves as a structurally unique reference point within a benzothiazole-sulfonamide library. Its 4,6-dimethyl substitution pattern and N-linked thiophene connectivity are distinct from both the C-linked 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide series (cdk5 IC50 = 0.551 µM) [1] and the benzenesulfonamide series (antidiabetic activity in NIDDM rat model) [4]. Including this compound in a screening library alongside the unsubstituted analog 4a and the 6-substituted benzenesulfonamide derivatives enables scaffold-connectivity SAR analysis that can reveal which structural features drive target vs. off-target activity.

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